molecular formula C16H18N2O4 B12985750 Ethyl 5-amino-3-(benzyloxy)-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate

Ethyl 5-amino-3-(benzyloxy)-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate

Cat. No.: B12985750
M. Wt: 302.32 g/mol
InChI Key: RLXSKGOOAXYQJV-UHFFFAOYSA-N
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Description

Ethyl 5-amino-3-(benzyloxy)-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate is a complex organic compound belonging to the class of heterocyclic compounds. This compound features a pyridine ring substituted with various functional groups, making it a versatile molecule in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-amino-3-(benzyloxy)-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine ring, followed by the introduction of the benzyloxy group through nucleophilic substitution. The amino group is then introduced via amination reactions, and the ester group is formed through esterification reactions. The reaction conditions often involve the use of organic solvents like ethanol or methanol and catalysts such as palladium or copper complexes .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process. Industrial methods also emphasize the use of green chemistry principles, such as solvent recycling and waste minimization .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-3-(benzyloxy)-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives .

Scientific Research Applications

Ethyl 5-amino-3-(benzyloxy)-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-amino-3-(benzyloxy)-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzyme active sites, inhibiting their activity. It may also interact with cellular receptors, modulating signal transduction pathways. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-amino-3-(methoxy)-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate
  • Ethyl 5-amino-3-(phenoxy)-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate
  • Ethyl 5-amino-3-(ethoxy)-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate

Uniqueness

Ethyl 5-amino-3-(benzyloxy)-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate is unique due to the presence of the benzyloxy group, which imparts distinct chemical properties and biological activities. This group enhances the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .

Properties

Molecular Formula

C16H18N2O4

Molecular Weight

302.32 g/mol

IUPAC Name

ethyl 5-amino-1-methyl-2-oxo-3-phenylmethoxypyridine-4-carboxylate

InChI

InChI=1S/C16H18N2O4/c1-3-21-16(20)13-12(17)9-18(2)15(19)14(13)22-10-11-7-5-4-6-8-11/h4-9H,3,10,17H2,1-2H3

InChI Key

RLXSKGOOAXYQJV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=O)N(C=C1N)C)OCC2=CC=CC=C2

Origin of Product

United States

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